N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide
CAS No.:
VCID: VC17668020
Molecular Formula: C8H11N3O3S
Molecular Weight: 229.26 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a thiolane ring and an imidazole moiety. This compound is of interest due to its potential biological activities and chemical properties. The following sections will delve into its chemical characteristics, synthesis, and potential applications based on available research. Chemical Characteristics
SynthesisThe synthesis of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide typically involves the reaction of a thiolane derivative with an imidazole carboxylic acid or its derivatives. Specific synthetic routes may vary depending on the starting materials and desired purity of the final product. Potential ApplicationsWhile specific applications of N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide are not detailed in the search results, compounds with similar structures often exhibit biological activities such as antimicrobial or anticancer effects. Further research is needed to elucidate its specific biological properties. Comparison with Related Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | N-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1H-imidazole-1-carboxamide | ||||||||||||||||
Molecular Formula | C8H11N3O3S | ||||||||||||||||
Molecular Weight | 229.26 g/mol | ||||||||||||||||
IUPAC Name | N-(1,1-dioxothiolan-3-yl)imidazole-1-carboxamide | ||||||||||||||||
Standard InChI | InChI=1S/C8H11N3O3S/c12-8(11-3-2-9-6-11)10-7-1-4-15(13,14)5-7/h2-3,6-7H,1,4-5H2,(H,10,12) | ||||||||||||||||
Standard InChIKey | MMTQQESMGMMALG-UHFFFAOYSA-N | ||||||||||||||||
Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)N2C=CN=C2 | ||||||||||||||||
PubChem Compound | 43145405 | ||||||||||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume